molecular formula C9H12N2O2 B14856309 3-(Dimethylamino)-2-hydroxybenzamide

3-(Dimethylamino)-2-hydroxybenzamide

Cat. No.: B14856309
M. Wt: 180.20 g/mol
InChI Key: ADKDPXMOVPEOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2-hydroxybenzamide is a benzamide derivative featuring a dimethylamino group (–N(CH₃)₂) at the 3-position and a hydroxyl group (–OH) at the 2-position of the benzene ring. The dimethylamino group contributes electron-donating effects, enhancing solubility in polar solvents, while the hydroxyl group facilitates hydrogen bonding, influencing crystallinity and reactivity .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(dimethylamino)-2-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)7-5-3-4-6(8(7)12)9(10)13/h3-5,12H,1-2H3,(H2,10,13)

InChI Key

ADKDPXMOVPEOTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation . Another method involves the direct acylation of 3-(dimethylamino)phenol with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of 3-(Dimethylamino)-2-hydroxybenzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and dimethylamino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Biological Activity Synthesis Method Applications
3-(Dimethylamino)-2-hydroxybenzamide –N(CH₃)₂ (C3), –OH (C2) Potential spasmolytic activity Condensation/amide coupling Pharmaceutical research
N-[3-(Dimethylamino)propyl]-2-hydroxybenzamide –N(CH₃)₂-propyl chain (C3), –OH (C2) Not explicitly reported Amide coupling Intermediate in drug design
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide –CH₃ (C3), –O(CH₃)₂CH₂OH (side chain) Metal coordination (N,O-bidentate) Acylation of 2-amino-2-methyl-1-propanol Catalysis, organic synthesis
Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (Compound I) Hydrazone-linked pyrrole, –N(CH₃)₂ (C3) Reduces ileal contractions (in vitro) Hydrazide condensation Gastrointestinal agents
3-[(2-Ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide Cyclobutene-dione, ethoxy group Not explicitly reported Multi-step cyclization Specialty chemical synthesis
Key Observations:
  • Substituent Impact on Bioactivity : The hydrazone-linked pyrrole in Compound I demonstrates significant spasmolytic effects on ileal contractions, suggesting that the hydrazone moiety enhances interaction with biological targets compared to the parent benzamide .
  • Solubility and Reactivity: The dimethylamino group in 3-(Dimethylamino)-2-hydroxybenzamide improves solubility in polar media, whereas analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit strong metal-coordinating properties due to their N,O-bidentate structure .
  • Synthetic Complexity: Cyclobutene derivatives (e.g., ) require multi-step syntheses involving cyclization, contrasting with simpler amide couplings used for dimethylamino-substituted analogs .

Pharmacological and Physicochemical Properties

  • Thermal Stability: Hydroxyl and dimethylamino groups contribute to hydrogen bonding and crystalline stability, as evidenced by X-ray diffraction data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.